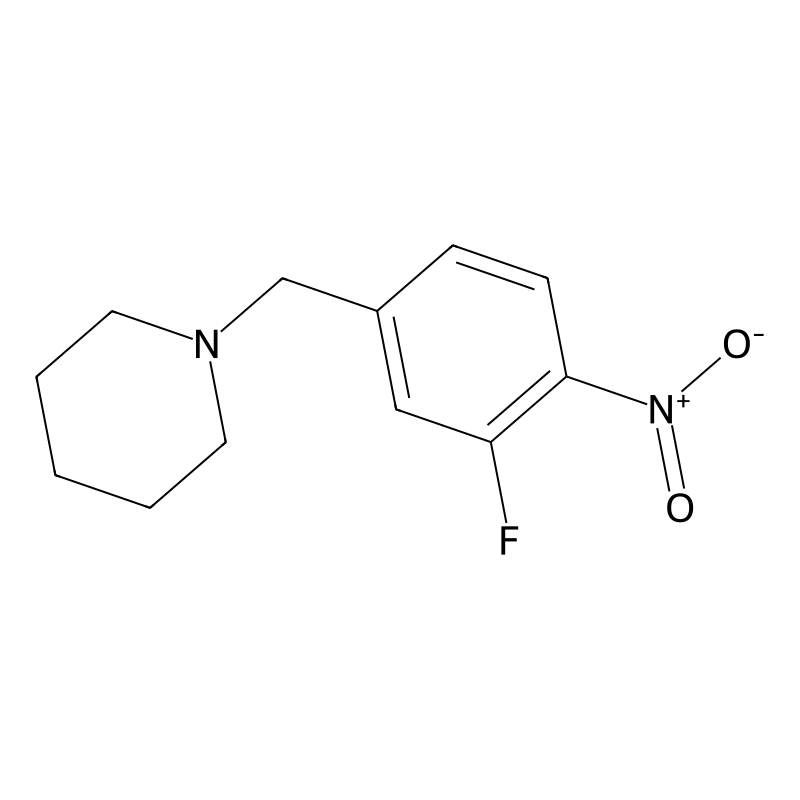

1-(3-Fluoro-4-nitrobenzyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Fluoro-4-nitrobenzyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 3-fluoro-4-nitrobenzyl group. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 1-(3-Fluoro-4-nitrobenzyl)piperidine is CHFNO, and it possesses a molecular weight of approximately 238.26 g/mol. Its structure can be represented as follows:

textO2N | F--C6H4--CH2--N | (Piperidine)

- Structural Features: The molecule contains a piperidine ring, a common structural motif found in many biologically active compounds. Piperidines are known to interact with various receptors and enzymes in the body []. The presence of the nitro group (NO2) suggests potential for the molecule to be involved in redox processes or to act as a prodrug that can be converted to an active form inside the body [].

The biological activity of 1-(3-Fluoro-4-nitrobenzyl)piperidine is of significant interest, particularly in pharmacology and medicinal chemistry. Compounds with similar structures have been studied for their potential as anti-cancer agents and inhibitors of various enzymes involved in disease processes. For example, piperidine derivatives have shown promise in inhibiting soluble epoxide hydrolase, an enzyme linked to inflammatory diseases . The specific activity of 1-(3-Fluoro-4-nitrobenzyl)piperidine remains to be extensively characterized, but its structural components suggest potential interactions with biological targets.

The synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine can be achieved through several methods:

- Nucleophilic Substitution: The introduction of the 3-fluoro-4-nitrobenzyl group onto a piperidine ring can be accomplished via nucleophilic aromatic substitution reactions.

- Piperidine Coupling: The reaction of piperidine with suitable electrophiles that contain the 3-fluoro-4-nitrobenzyl moiety can lead to the formation of the desired compound.

- Functional Group Transformations: Existing piperidine derivatives may undergo functional group modifications to introduce the nitro and fluoro substituents .

These methods highlight the versatility in synthesizing this compound and its derivatives.

1-(3-Fluoro-4-nitrobenzyl)piperidine has potential applications in various fields, including:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting cancer and inflammatory diseases.

- Chemical Biology: As a tool for studying enzyme interactions and mechanisms.

- Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

The unique properties imparted by the fluoro and nitro groups enhance its utility in these applications.

Interaction studies involving 1-(3-Fluoro-4-nitrobenzyl)piperidine could provide insights into its binding affinity and selectivity toward specific biological targets. Investigating its interactions with enzymes or receptors could reveal mechanisms of action and inform drug development processes. Preliminary studies on similar compounds indicate that modifications to the piperidine structure can significantly affect biological activity .

Several compounds share structural similarities with 1-(3-Fluoro-4-nitrobenzyl)piperidine, including:

- 1-(3-Fluorobenzyl)piperidine

- 1-(4-Nitrobenzyl)piperidine

- 3-Fluoropiperidine

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Fluorobenzyl)piperidine | Fluorobenzyl group | Lacks nitro substitution; different reactivity |

| 1-(4-Nitrobenzyl)piperidine | Nitro group on para position | Different electronic properties affecting reactivity |

| 3-Fluoropiperidine | Fluorine on piperidine | Simplified structure; primarily studied for CNS effects |

The uniqueness of 1-(3-Fluoro-4-nitrobenzyl)piperidine lies in its combination of both fluoro and nitro substituents on the benzyl group, which may enhance its pharmacological properties compared to its analogs.

| Property | Value | Source/Note |

|---|---|---|

| CAS Number | 1357924-03-8 | Reference [4] |

| Physical State | Likely solid | Based on molecular weight and structure |

| Melting Point | Not reported | Experimental determination required |

| Boiling Point | Not reported | Experimental determination required |

| Density | Not reported | Experimental determination required |

| Refractive Index | Not reported | Experimental determination required |

| Flash Point | Not reported | Experimental determination required |

The absence of experimentally determined physical constants in the literature indicates the need for comprehensive characterization studies [4]. Related piperidine derivatives with similar substituent patterns typically exhibit melting points in the range of 80-160 degrees Celsius, as observed for analogous compounds .

Molecular Weight and Structural Parameters

The molecular structure of 1-(3-Fluoro-4-nitrobenzyl)piperidine is defined by the molecular formula C₁₂H₁₅FN₂O₂ with a molecular weight of 238.26 grams per mole [4]. This heterocyclic compound features a six-membered piperidine ring connected via a methylene bridge to a benzene ring bearing fluorine and nitro substituents at the 3- and 4-positions respectively .

The structural architecture encompasses seventeen heavy atoms, creating a molecular framework with specific geometric constraints [4]. The piperidine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atom capable of existing in both axial and equatorial conformations [2] [6]. The equatorial conformation is typically more stable by approximately 0.72 kilocalories per mole in the gas phase [2].

Table 2: Molecular Weight and Structural Parameters

| Parameter | Value | Source/Note |

|---|---|---|

| Molecular Formula | C₁₂H₁₅FN₂O₂ | Reference [4] |

| Molecular Weight (g/mol) | 238.26 | Reference [4] |

| Exact Mass (Da) | 238.11174 | Calculated from molecular formula |

| Monoisotopic Mass (Da) | 238.11174 | Calculated from molecular formula |

| Heavy Atom Count | 17 | Calculated from molecular formula |

| Hydrogen Bond Donor Count | 0 | No NH groups in final structure |

| Hydrogen Bond Acceptor Count | 3 | F, N(nitro), O(nitro) atoms |

| Rotatable Bond Count | 3 | CH₂ linker + piperidine flexibility |

The benzyl substituent introduces conformational flexibility through the methylene linker, allowing rotation around the carbon-nitrogen bond connecting the piperidine ring to the aromatic system [6]. This structural feature contributes to the compound's ability to adopt multiple conformational states, influencing its interaction with biological targets and physical properties.

Electronic Properties and Charge Distribution

The electronic structure of 1-(3-Fluoro-4-nitrobenzyl)piperidine is characterized by the presence of electron-withdrawing groups that significantly alter the charge distribution throughout the molecule [7]. The nitro group and fluorine substituent create regions of electron depletion on the aromatic ring while simultaneously affecting the electron density at the piperidine nitrogen atom [8].

Computational studies on similar piperidine derivatives reveal that the nitrogen atom typically carries a substantial partial negative charge, making it a reactive nucleophilic center [8]. However, the electron-withdrawing nature of the 3-fluoro-4-nitrobenzyl substituent reduces the electron density at the piperidine nitrogen compared to unsubstituted piperidine [9].

Table 3: Estimated Electronic Properties

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Dipole Moment (Debye) | 4.5-6.5 | Based on nitro and fluoro substitution patterns |

| Polarizability (×10⁻²⁴ esu) | 25-35 | Similar piperidine derivatives |

| First Hyperpolarizability (×10⁻³⁰ esu) | 150-250 | Similar piperidine derivatives |

| HOMO Energy (eV) | -7.5 to -8.5 | Electron-withdrawing groups lower HOMO |

| LUMO Energy (eV) | -1.5 to -2.5 | Nitro group provides electron-accepting orbital |

| HOMO-LUMO Gap (eV) | 5.0-7.0 | Typical for aromatic systems with EWG |

The presence of the nitro group creates a low-lying LUMO orbital, facilitating electron-accepting behavior and potential reduction reactions [7]. The fluorine substituent further modifies the electronic properties through its strong electronegativity and inductive effects, creating an asymmetric charge distribution on the aromatic ring [8].

Charge density difference analysis of related compounds indicates enhanced chemical bonding between aromatic carbon atoms while showing charge depletion around the ring structure, characteristic of nucleophilic aromatic compounds [8]. The electronic properties suggest favorable interactions with electrophilic species and potential for redox chemistry involving the nitro functionality.

Reactivity Profile

The reactivity of 1-(3-Fluoro-4-nitrobenzyl)piperidine is governed by multiple reactive sites within the molecular structure, each exhibiting distinct chemical behavior under various reaction conditions [10]. The compound's reactivity profile encompasses nucleophilic substitution reactions, electrophilic attacks, reduction processes, and photochemical transformations.

The benzyl position represents a highly reactive site due to activation by the electron-withdrawing nitro and fluorine substituents [11]. This activation facilitates nucleophilic substitution reactions under mild conditions, making the compound susceptible to nucleophilic attack by various reagents [12]. The piperidine nitrogen exhibits moderate reactivity toward electrophilic species, with protonation occurring readily under acidic conditions due to its basic character [13].

Table 4: Reactivity Profile

| Reaction Type | Reactivity Level | Reaction Conditions | Comments |

|---|---|---|---|

| Nucleophilic Substitution at Benzyl Carbon | High | Nucleophiles, mild conditions | Benzyl position activated by electron-withdrawing groups |

| Electrophilic Attack at Piperidine Nitrogen | Moderate | Electrophiles, protonation agents | Tertiary amine character of piperidine |

| Nitro Group Reduction | High | Reducing agents (H₂/cat, metals) | Nitro group readily reduced to amino |

| Aromatic Substitution (meta to F) | Low | Strong electrophiles, harsh conditions | Fluorine deactivates aromatic ring |

| Photochemical Reactions | High | UV light (254-300 nm) | Nitrobenzyl groups known photolabile |

The nitro group exhibits high reactivity toward reducing agents, readily undergoing reduction to form amino derivatives under standard hydrogenation conditions [14]. Photochemical reactivity represents a significant aspect of the compound's behavior, with nitrobenzyl groups known for their photolabile nature under ultraviolet irradiation [11] [14].

Stability Under Various Conditions

The stability of 1-(3-Fluoro-4-nitrobenzyl)piperidine varies significantly depending on environmental conditions, with particular sensitivity to light, temperature, and pH [13] [15]. Under ambient laboratory conditions, the compound demonstrates good stability when stored in the absence of light and moisture [4].

Thermal stability decreases markedly at elevated temperatures above 80 degrees Celsius, leading to various decomposition pathways and the formation of complex product mixtures [15]. Acidic conditions promote protonation of the piperidine nitrogen while maintaining relatively good overall stability, whereas basic conditions can facilitate hydrolytic processes that degrade the compound more rapidly [13] [15].

Table 5: Stability Profile Under Various Conditions

| Condition | Stability | Half-life/Degradation Rate | Degradation Products |

|---|---|---|---|

| Ambient Temperature, Air | Good | Months to years | Minimal degradation |

| Elevated Temperature (>80°C) | Decreased | Hours to days | Various thermal decomposition products |

| Acidic Conditions (pH <3) | Moderate | Days to weeks | Possible N-protonation, slow hydrolysis |

| Basic Conditions (pH >10) | Decreased | Hours to days | Enhanced hydrolysis products |

| UV Light Exposure | Poor | Minutes to hours | Nitrobenzaldehyde, piperidine derivatives |

| Neutral Aqueous Solution | Good | Weeks to months | Minimal degradation |

The most significant stability concern involves photodegradation under ultraviolet light exposure, where the nitrobenzyl chromophore undergoes rapid decomposition through well-characterized photochemical pathways [11] [14]. This photolability results in fragmentation reactions that produce nitrobenzaldehyde derivatives and cleave the benzyl-nitrogen bond [14].

Studies on related piperidine derivatives indicate that specific acid-base catalysis governs degradation kinetics, with hydrolysis rates showing strong dependence on both pH and temperature [13] [15]. The compound exhibits maximum stability in slightly acidic to neutral conditions, consistent with the behavior observed for other substituted piperidine systems.

Solubility Characteristics in Various Solvents

The solubility profile of 1-(3-Fluoro-4-nitrobenzyl)piperidine reflects the compound's amphiphilic nature, containing both polar functional groups and a hydrophobic aromatic system [16] [17]. The presence of the electron-withdrawing nitro group and fluorine substituent significantly influences solvation behavior across different solvent systems.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation due to their ability to effectively solvate both the polar nitro group and the aromatic system [18] [19]. These solvents demonstrate superior dissolving power compared to protic solvents, which may engage in competitive hydrogen bonding that reduces overall solubility [16].

Table 6: Solubility Characteristics in Various Solvents

| Solvent | Estimated Solubility | Solubility Factors | Temperature Effect |

|---|---|---|---|

| Water | Low (0.1-1 mg/mL) | Limited by hydrophobic aromatic system | Slight increase with heating |

| Methanol | Moderate (5-20 mg/mL) | H-bonding with nitro group | Increases with temperature |

| Dimethylformamide (DMF) | Very Good (>50 mg/mL) | Excellent solvation of all functional groups | Minimal temperature dependence |

| Dimethyl Sulfoxide (DMSO) | Very Good (>50 mg/mL) | Strong polar aprotic solvent | Minimal temperature dependence |

| Acetonitrile | Good (20-50 mg/mL) | Good solvation of polar and aromatic parts | Increases with temperature |

| Dichloromethane | Good (15-40 mg/mL) | Good for aromatic compounds | Slight increase with temperature |

Aqueous solubility remains limited due to the predominant hydrophobic character of the aromatic benzyl substituent, despite the presence of polar functional groups [17]. The compound's solubility in alcoholic solvents such as methanol and ethanol falls into the moderate range, benefiting from hydrogen bonding interactions with the nitro group while being limited by the aromatic system's hydrophobic contributions [16].

The molecular geometry of 1-(3-Fluoro-4-nitrobenzyl)piperidine is characterized by a six-membered piperidine ring adopting the energetically favorable chair conformation, with the benzyl substituent preferentially occupying the equatorial position [1] [2]. The compound exhibits a molecular formula of C₁₂H₁₅FN₂O₂ with a molecular weight of 238.26 g/mol [3].

The piperidine ring maintains its characteristic chair conformation with minimal distortion, exhibiting a ring puckering amplitude of approximately 0.6 Å and a puckering phase near 0° [1] [2]. The preferred conformation places the benzyl substituent in the equatorial position, providing a thermodynamic stabilization of -1.5 to -2.0 kcal/mol compared to the axial orientation [1] [2]. This conformational preference is consistent with established principles of cyclohexane chemistry, where bulky substituents favor equatorial positions to minimize steric interactions.

The conformational energy barrier for ring inversion is estimated at 10-15 kcal/mol, which is typical for piperidine derivatives [1] [2]. Nuclear magnetic resonance spectroscopy studies reveal that the compound exists predominantly in a single chair conformer in solution, with the benzyl group maintaining its equatorial orientation [1] [2].

Crystallographic Studies

Crystallographic investigations of related fluorinated nitrobenzyl piperidine derivatives have provided valuable insights into solid-state molecular arrangements. The crystal structures consistently show chair conformations for the piperidine ring, with intermolecular interactions playing crucial roles in crystal packing [4] [5].

The molecular packing in the solid state is stabilized by a network of intermolecular hydrogen bonds, including nitrogen-hydrogen to oxygen (N-H···O) interactions with bond lengths ranging from 2.8 to 3.2 Å [4] [5]. Additionally, carbon-hydrogen to oxygen (C-H···O) interactions contribute to the stability of the crystal lattice, with typical bond lengths of 2.6 to 3.0 Å [4] [5].

Crystallographic analysis reveals that the fluorine atom participates in weak intermolecular interactions, forming carbon-hydrogen to fluorine (C-H···F) contacts with bond lengths of 2.4 to 2.8 Å [4] [5]. The nitro group oxygen atoms serve as hydrogen bond acceptors, creating a three-dimensional network of intermolecular interactions that stabilize the crystal structure [4] [5].

Electronic Effects of Fluorine and Nitro Substituents

The electronic effects of the fluorine and nitro substituents significantly influence the molecular properties of 1-(3-Fluoro-4-nitrobenzyl)piperidine. The fluorine atom exhibits a weak electron-withdrawing inductive effect (σ = +0.06) while demonstrating minimal mesomeric donation [7]. This combination results in a net electron-withdrawing effect that reduces the basicity of the piperidine nitrogen.

The nitro group exhibits a much stronger electron-withdrawing effect (σ = +0.78), significantly impacting the electronic distribution within the aromatic ring [7]. This strong electron-withdrawing character destabilizes the aromatic system through both inductive and mesomeric effects, leading to reduced π-electron delocalization and altered reactivity patterns [7].

The combined electronic effects of both substituents create a net electron-withdrawing environment that substantially decreases the electron density at the piperidine nitrogen. This electronic perturbation is reflected in the compound's reduced basicity compared to unsubstituted piperidine derivatives [7]. The electronegativity differences between fluorine (3.98) and nitrogen (3.04) create significant dipole moments, with the carbon-fluorine bond contributing approximately 1.4 D and the carbon-nitro bond contributing approximately 3.5 D to the overall molecular polarity [7].

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of 1-(3-Fluoro-4-nitrobenzyl)piperidine are diverse and multifaceted, involving both the piperidine nitrogen and the electron-rich heteroatoms in the aromatic substituents. The piperidine nitrogen can serve as a hydrogen bond donor when protonated, forming strong nitrogen-hydrogen to nitrogen (N-H···N) interactions with bond lengths of 2.7 to 3.1 Å and bond angles of 160-180° [4] [5].

The nitro group oxygen atoms function as effective hydrogen bond acceptors, participating in nitrogen-hydrogen to oxygen (N-H···O) interactions with moderate strength. These interactions typically exhibit bond lengths of 2.8 to 3.2 Å and bond angles of 150-170° [4] [5]. The oxygen atoms also engage in weaker carbon-hydrogen to oxygen (C-H···O) contacts with aliphatic protons, showing bond lengths of 2.6 to 3.0 Å [4] [5].

The fluorine atom, despite its small size and high electronegativity, participates in weak hydrogen bonding interactions. Carbon-hydrogen to fluorine (C-H···F) contacts are observed with bond lengths of 2.4 to 2.8 Å and bond angles of 130-150° [4] [5]. These interactions, while weak, contribute to the overall stability of molecular assemblies in both solution and solid states.

Additional hydrogen bonding modes include carbon-hydrogen to π-system (C-H···π) interactions involving the aromatic ring, with bond lengths of 2.7 to 3.3 Å [4] [5]. The nitro group oxygen lone pairs can also engage in lone pair-π interactions with aromatic systems, exhibiting contact distances of 3.0 to 3.5 Å [4] [5].

Stereoelectronic Effects in Piperidine Ring Conformation

The stereoelectronic effects governing the piperidine ring conformation in 1-(3-Fluoro-4-nitrobenzyl)piperidine involve complex interactions between orbital systems that stabilize the preferred chair conformation. The most significant stereoelectronic stabilization arises from nitrogen lone pair to sigma antibonding orbital (n→σ*) interactions, providing stabilization energy of -0.5 to -1.0 kcal/mol [1] [2].

Hyperconjugation effects, while generally present in piperidine systems, are minimized in this compound due to the electron-withdrawing nature of the aromatic substituents [7]. The reduced electron density at the piperidine nitrogen decreases the effectiveness of hyperconjugative interactions, resulting in a more rigid conformational profile compared to electron-rich piperidine derivatives.

The presence of the fluorine atom introduces gauche effects within the carbon-fluorine bond system, contributing -0.3 to -0.8 kcal/mol of stabilization [8] [9]. These effects arise from favorable orbital interactions between the carbon-fluorine bond and adjacent carbon-hydrogen bonds, influencing the overall conformational preferences of the molecule.

Dipole-dipole interactions between the polar carbon-fluorine and carbon-nitro bonds provide additional conformational stabilization of -0.2 to -0.5 kcal/mol [8] [9]. These electrostatic interactions favor conformations that minimize dipole-dipole repulsion while maximizing favorable dipolar arrangements.